![molecular formula C15H14BrNO2 B6383557 3-Bromo-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261976-78-6](/img/structure/B6383557.png)
3-Bromo-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% (3-B5-4-N-N-DC-P-P, 95%) is an organic compound that has been studied for its potential applications in scientific research. It is a brominated phenol derivative with a dimethylaminocarbonyl substituent, which has been studied for its biological and biochemical properties. This compound has been used in a variety of laboratory experiments and has been found to be useful in a number of different areas.
Applications De Recherche Scientifique
3-B5-4-N-N-DC-P-P, 95% has been used in a variety of scientific research applications. It has been used as a substrate in enzyme assays, as a reagent in organic synthesis, and as a catalyst in the synthesis of other compounds. It has also been used in the synthesis of new molecules, such as peptides and proteins, which have potential applications in drug discovery. Additionally, it has been used as a fluorescent label in imaging studies, as well as in the study of cell signaling pathways.
Mécanisme D'action
The mechanism of action of 3-B5-4-N-N-DC-P-P, 95% is not fully understood. However, it is known that the compound can interact with various proteins and enzymes in the body. For example, it has been shown to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. Additionally, it has been found to bind to other proteins, such as collagen and elastin, which are involved in the structure of tissues and organs.
Biochemical and Physiological Effects
3-B5-4-N-N-DC-P-P, 95% has been studied for its biochemical and physiological effects. Studies have shown that it can affect the activity of certain enzymes and proteins, as well as the structure of tissues and organs. Additionally, it has been found to have an effect on the production of certain hormones, such as adrenaline and cortisol, which can affect the body’s response to stress.
Avantages Et Limitations Des Expériences En Laboratoire
3-B5-4-N-N-DC-P-P, 95% has several advantages for laboratory experiments. It is a relatively stable compound and can be easily synthesized and purified. Additionally, it is relatively non-toxic and has a low risk of adverse reactions. However, it is important to note that the compound is not suitable for use in humans or animals, and should only be used in laboratory experiments.
Orientations Futures
The potential applications of 3-B5-4-N-N-DC-P-P, 95% are numerous and are still being explored. Some potential future directions include the use of this compound in drug discovery, as a fluorescent label in imaging studies, and in the study of cell signaling pathways. Additionally, further research could be done to explore the biochemical and physiological effects of this compound, as well as its potential applications in medical research.
Méthodes De Synthèse
3-B5-4-N-N-DC-P-P, 95% can be synthesized by a variety of methods. The most common method is a two-step reaction starting from 3-bromophenol and 4-dimethylaminocarbonylbenzoic acid. In the first step, the bromophenol is reacted with the dimethylaminocarbonylbenzoic acid in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired 3-B5-4-N-N-DC-P-P, 95%. In the second step, the product is purified by recrystallization from an appropriate solvent.
Propriétés
IUPAC Name |
4-(3-bromo-5-hydroxyphenyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-17(2)15(19)11-5-3-10(4-6-11)12-7-13(16)9-14(18)8-12/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYWHYRAGDCCKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686455 |
Source


|
| Record name | 3'-Bromo-5'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol | |
CAS RN |
1261976-78-6 |
Source


|
| Record name | 3'-Bromo-5'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

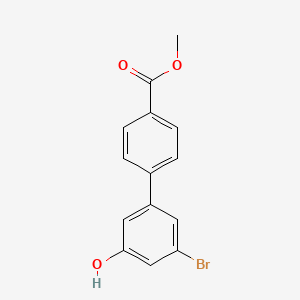
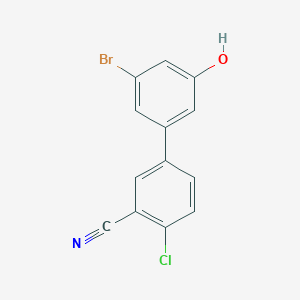
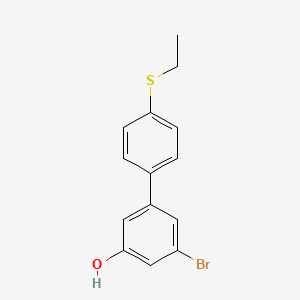


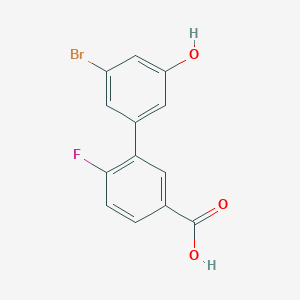
![3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6383515.png)
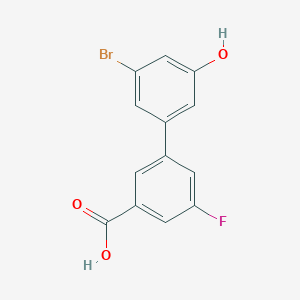
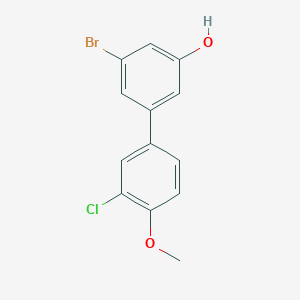
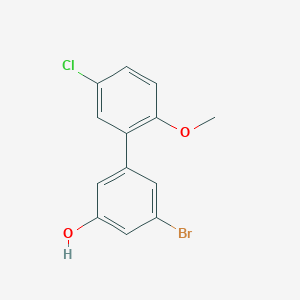



![3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383552.png)